Home > Products > Screening Compounds P54820 > Terazosin hydrochloride dihydrate
Terazosin hydrochloride dihydrate - 70024-40-7

Terazosin hydrochloride dihydrate

Catalog Number: EVT-284215
CAS Number: 70024-40-7
Molecular Formula: C19H28ClN5O5
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terazosin Hydrochloride is the hydrochloride salt form of terazosin, a quinazoline derivative with adrenergic antagonistic property. Terazosin hydrochloride selectively inhibits alpha-1 adrenergic receptors, resulting in vasodilation leading to decreased peripheral vascular resistance and a reduced venous return to the heart as well as decreased urethral resistance, which potentially improving urine flow and symptoms related to benign prostatic hyperplasia. In addition, terazosin decreases low-density lipoproteins (LDL) and triglycerides while increasing the concentration of high-density lipoproteins (HDL).
See also: Terazosin (has active moiety).

Terazosin

  • Compound Description: Terazosin is an alpha-1 adrenergic receptor antagonist used to treat symptoms of an enlarged prostate (benign prostatic hyperplasia or BPH) and high blood pressure. It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate [].
  • Relevance: Terazosin is the free base form of Terazosin hydrochloride dihydrate. The hydrochloride dihydrate form is a salt form of Terazosin, which is more water-soluble and thus more suitable for pharmaceutical formulations [, ].

4-Amino-2-chloro-6,7-dimethoxy-quinazoline

  • Compound Description: This compound is a key intermediate in the synthesis of Terazosin hydrochloride dihydrate [].
  • Relevance: This compound serves as a direct precursor to Terazosin hydrochloride dihydrate in the synthetic pathway. Reacting it with N-(2-tetrahydrofuroyl)piperazine leads to the formation of Terazosin [].

N-(2-Tetrahydrofuroyl)piperazine

  • Compound Description: This compound is another key intermediate in the synthesis of Terazosin hydrochloride dihydrate [].
  • Relevance: This compound reacts with 4-Amino-2-chloro-6,7-dimethoxy-quinazoline to form the final Terazosin molecule. The reaction occurs in a polar organic solvent in the absence of an acid scavenger, leading to the formation of anhydrous Terazosin hydrochloride (Form IV), which is then converted to Terazosin hydrochloride dihydrate [].

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine hydrochloride anhydrous (Form IV)

  • Compound Description: This anhydrous form of Terazosin hydrochloride is an intermediate in the synthesis of Terazosin hydrochloride dihydrate [].
  • Relevance: This compound is a dehydrated form of Terazosin hydrochloride dihydrate and is converted to the dihydrate form during the synthesis process [].

Terazosin Degradation Product

  • Relevance: The presence of the Terazosin degradation product can impact the quality and efficacy of Terazosin hydrochloride dihydrate. Therefore, analytical methods, such as the membrane sensors described in the studies, are essential for detecting and quantifying this degradation product to ensure the drug's purity and effectiveness [, ].
Applications in Various Fields

Hypertension Treatment

Terazosin is effective in reducing blood pressure in patients with mild to moderate essential hypertension. Studies have demonstrated a clear antihypertensive dose-response relationship for terazosin, with doses ranging from 1 to 5 mg daily providing meaningful clinical efficacy1. The drug can be used as monotherapy or in combination with other antihypertensive agents, such as diuretics and beta-blockers, to achieve better blood pressure control410. Terazosin's long half-life allows for once-daily dosing, which can improve patient compliance5.

Benign Prostatic Hyperplasia

In the treatment of symptomatic BPH, terazosin has been shown to reduce urethral pressure and bladder outlet resistance, leading to improvements in urinary flow rates and symptom scores6. The drug's efficacy is most pronounced in patients with severe pretreatment urinary flow abnormalities, and its effects have been sustained for up to two years6.

Antiangiogenic and Apoptotic Activities

Research has indicated that terazosin may have antiangiogenic properties, inhibiting vascular endothelial growth factor (VEGF)-induced angiogenesis, which could contribute to its antitumor potential3. Terazosin has also been observed to induce apoptotic and necrotic cell death in certain cell lines, suggesting a direct suppressive effect on tumor growth3.

Lipid Profile Improvement

Terazosin has been associated with beneficial changes in the serum lipid profile. It has been reported to decrease low-density lipoproteins (LDL) and triglycerides while increasing high-density lipoproteins (HDL) levels58. These effects could provide a therapeutic advantage over other antihypertensive drugs that may adversely affect the plasma lipid profile.

Antibacterial Activity

A study on the antibacterial activity of terazosin hydrochloride and its derivatives showed that certain derivatives exhibited potent activity against various bacteria, suggesting potential applications in the treatment of bacterial infections9.

Classification
  • Chemical Name: Terazosin hydrochloride dihydrate
  • Molecular Formula: C19H26N5O4Cl·2H2O
  • CAS Number: 63513-88-6
  • Drug Class: Alpha-1 adrenergic antagonist
Synthesis Analysis

The synthesis of terazosin hydrochloride dihydrate involves several steps, primarily focusing on the conversion of precursor compounds into the desired product.

Synthetic Methods

  1. Initial Preparation:
    • The process begins with the synthesis of terazosin anhydrous base from 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent mixed with water. This reaction is typically maintained at reflux temperatures for optimal yield, which can range from 85% to over 95% .
  2. Formation of Dihydrate:
    • The anhydrous base is then reacted with hydrochloric acid to form terazosin hydrochloride. This step can be performed directly, allowing for a simplified one-step synthesis that avoids the need for intermediate polymorphs .
  3. Crystallization:
    • After cooling the reaction mixture, the crystalline product is collected through filtration. The synthesis parameters such as temperature, time, and concentration are crucial for achieving high purity and yield .
Molecular Structure Analysis

The molecular structure of terazosin hydrochloride dihydrate has been elucidated using synchrotron X-ray powder diffraction techniques.

Structural Characteristics

  • Crystal System: Triclinic
  • Space Group: P-1 (#2)
  • Unit Cell Dimensions:
    • a=10.01402(4)a=10.01402(4) Å
    • b=10.89995(4)b=10.89995(4) Å
    • c=11.85357(4)c=11.85357(4) Å
    • Angles: α=89.5030(3)\alpha =89.5030(3)^\circ , β=71.8503(3)\beta =71.8503(3)^\circ , γ=66.5632(2)\gamma =66.5632(2)^\circ
  • Volume: V=1118.143(8)V=1118.143(8) ų
  • Z Value (number of formula units per unit cell): 2

The structure is characterized by extensive hydrogen bonding interactions, particularly between the water molecules and chloride anions, as well as between nitrogen atoms in the terazosin molecule and chloride ions .

Chemical Reactions Analysis

The primary chemical reactions involving terazosin hydrochloride dihydrate include its formation from precursor compounds and its interaction with biological targets.

Key Reactions

  1. Formation Reaction:
    • The reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar solvent leads to the formation of terazosin base, which is subsequently converted to its hydrochloride form upon reaction with hydrochloric acid .
  2. Biological Interactions:
    • Terazosin acts by blocking alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance, which are critical for its therapeutic effects in managing hypertension .
Mechanism of Action

Terazosin hydrochloride dihydrate exerts its pharmacological effects primarily through selective antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle.

Mechanistic Details

  • Upon administration, terazosin binds to alpha-1 adrenergic receptors, preventing norepinephrine from exerting its vasoconstrictive effects.
  • This blockade results in relaxation of vascular smooth muscle, leading to decreased blood pressure.
  • Additionally, in patients with benign prostatic hyperplasia, terazosin improves urinary flow by relaxing smooth muscle in the bladder neck and prostate .
Physical and Chemical Properties Analysis

Terazosin hydrochloride dihydrate exhibits distinct physical and chemical properties that are relevant for its formulation and stability.

Applications

Terazosin hydrochloride dihydrate has several important applications in medicine:

  1. Hypertension Treatment:
    • Used as an antihypertensive agent to manage high blood pressure effectively.
  2. Benign Prostatic Hyperplasia Management:
    • Improves urinary symptoms associated with prostate enlargement by relaxing smooth muscles.
  3. Research Applications:
    • Studied for potential effects on other conditions related to smooth muscle contraction due to its mechanism of action .
Synthetic Methodologies and Optimization

Solvent-Based Synthesis Routes for Terazosin Hydrochloride Dihydrate

The synthesis of terazosin hydrochloride dihydrate predominantly follows a multistep condensation pathway utilizing carefully selected solvent systems to control reaction kinetics and product purity. The primary route involves the nucleophilic substitution reaction between 2-chloro-6,7-dimethoxyquinazolin-4-amine and 1-(tetrahydrofuran-2-carbonyl)piperazine in aprotic solvents. Tetrahydrofuran emerges as the optimal solvent medium for this condensation due to its dual functionality: it effectively dissolves both quinazoline and piperazine intermediates while facilitating high-yield amide bond formation at controlled temperatures (60-70°C) [1]. This solvent's moderate polarity allows optimal reaction rates while minimizing by-product formation through side reactions.

Alternative alcohol-based routes utilize n-butanol or isobutanol as reaction media, particularly effective when employing potassium hydroxide or sodium hydroxide as inorganic bases. These higher-boiling solvents enable reactions at elevated temperatures (80-100°C), significantly reducing reaction times from 12 hours to approximately 5-6 hours. However, this thermal acceleration requires careful control to prevent solvate formation (particularly butanolates) that complicate subsequent dihydrate crystallization [1] [2]. Post-condensation processing involves strategic solvent switching, where the crude terazosin free base is extracted into aqueous media and subsequently precipitated as the hydrochloride salt through hydrochloric acid addition under controlled conditions.

Table 1: Solvent Systems for Terazosin Synthesis

Solvent TypeReaction Temperature (°C)Reaction Time (hours)Key AdvantagesPrimary By-products
Tetrahydrofuran60-7010-12Excellent intermediate solubility, minimal solvate formationChloro-quinazoline dimers
n-Butanol80-855-6Faster kinetics, easier water removalButanol solvates
Isobutanol85-1004-5Fastest reaction rateIsobutanol solvates, dehydration products
Ethanol-Water (1:1)25-3024Mild conditions, direct crystallizationHydrate impurities

The critical dihydrate formation occurs during the final crystallization stage, where water-miscible organic solvents (ethanol, isopropanol) are employed in mixed aqueous systems. Ethanol-water combinations (typically 40-60% v/v ethanol) provide optimal crystallization conditions for the dihydrate polymorph. This solvent ratio balances solubility reduction with controlled nucleation kinetics, enabling the formation of stable dihydrate crystals while inhibiting alternative polymorphs or solvates. The crystallization process requires meticulous cooling programming (typically 0.5°C/minute from 60°C to 5°C) to ensure consistent crystal habit and prevent amorphous precipitation [2] [6].

Role of Acid Scavengers in Intermediate Formation

Acid scavengers play a pivotal role in the synthesis of the tetrahydrofuroylpiperazine intermediate and subsequent quinazoline coupling. Tertiary amines serve dual functions: they neutralize hydrochloric acid generated during acylation reactions and catalyze amide bond formation. Triethylamine remains the most extensively employed scavenger due to its excellent solubility in reaction solvents and facile removal during workup. Optimal stoichiometry utilizes 2.2-2.5 equivalents of triethylamine relative to the acid chloride, ensuring complete reaction while minimizing residual base contamination that could promote hydrolysis of sensitive intermediates [1] [6].

More sterically hindered alternatives like N,N-diisopropylethylamine demonstrate superior performance in suppressing racemization during chiral intermediate synthesis, particularly when generating the tetrahydrofuroylpiperazine fragment. The bulkier amine structure reduces nucleophilic attack on the carbonyl carbon, decreasing epimerization from <5% with triethylamine to <0.8% with DIPEA. However, these advantages must be balanced against significantly higher costs and more complex removal processes during isolation [1] [6].

Table 2: Acid Scavenger Performance in Terazosin Synthesis

ScavengerStoichiometry (equiv)Reaction Yield (%)Epimerization (%)Residual in Product (ppm)
Triethylamine2.2884.8350-500
N,N-Diisopropylethylamine2.5920.7150-300
N-Methylmorpholine3.0853.2700-900
Ammonium hydroxide4.0788.5Not detected

Inorganic bases, particularly potassium hydroxide and sodium hydroxide, provide economical alternatives in alcohol-based systems. Their application requires careful pH control (optimal range pH 8.5-9.0) to prevent quinazoline ring degradation. Aqueous sodium hydroxide (10-15% w/v) effectively neutralizes hydrochloric acid during the final hydrochloride salt formation but necessitates strict temperature control (<10°C) to prevent epimerization at the tetrahydrofuran chiral center. The resulting higher ionic strength in aqueous workups can also complicate subsequent extractions and impact dihydrate crystallization kinetics [1] [6].

Residual acid scavengers represent significant process-related impurities that influence dihydrate stability. Triethylamine hydrochloride exhibits high solubility in ethanol-water systems, but incomplete removal can lead to crystal lattice incorporation during dihydrate formation, accelerating dehydration kinetics. Advanced purification techniques, including fractional crystallization with activated carbon treatment or preparative chromatography, reduce scavenger residues below 300 ppm, meeting pharmacopeial requirements for terazosin hydrochloride dihydrate [6].

Crystallization Techniques for Dihydrate Stabilization

The terazosin hydrochloride dihydrate exhibits complex crystallization behavior with multiple polymorphic and solvate forms competing during nucleation. Controlled crystallization exploits the thermodynamic stability of the dihydrate in specific ethanol-water compositions (45-55% v/v ethanol) at temperatures between 15-25°C. The process employs precise seeding protocols using micronized dihydrate crystals (2-5 µm particle size) at 50-60% of theoretical saturation to ensure consistent crystal form. Without seeding, the metastable anhydrous Form II typically nucleates first, then gradually converts to the dihydrate over 12-24 hours through solution-mediated transformation [2] [4].

The dihydrate's crystalline structure (space group P-1) contains discrete water channels stabilized by an extensive hydrogen bonding network. Structural analysis reveals that each chloride anion accepts hydrogen bonds from two water molecules (O-H···Cl) and the protonated piperazine nitrogen (N-H···Cl), while the quinazoline amino group donates hydrogen bonds to both water molecules. This robust framework creates a stable hydrate with non-isomorphic dehydration, collapsing to amorphous material upon water loss rather than forming crystalline anhydrates [4]. The dehydration kinetics show zero-order behavior below 40% relative humidity, with critical hydration stability maintained between 45-75% RH at 25°C.

Advanced crystallization monitoring employs in-line Raman spectroscopy tracking the characteristic quinazoline ring vibration at 1620 cm⁻¹ and water association band at 3400 cm⁻¹. This real-time analysis enables detection of unwanted polymorphic forms during the crystallization process, allowing immediate adjustment of process parameters. Process analytical technology reveals that maintaining supersaturation between 1.15-1.25 through controlled antisolvent addition (water) prevents spontaneous nucleation of the methanol solvate or anhydrous forms [2] [6].

Stabilization protocols address the kinetic vulnerability of the dihydrate during isolation. Centrifugation parameters are optimized to minimize crystal damage (typically <1000 rpm for 15 minutes), and the resulting cake maintains 15-20% mother liquor to prevent dehydration. Drying employs fluidized bed systems with humidity-controlled nitrogen (45-55% RH) at 30°C, achieving target moisture content of 7.5-8.5% w/w without dehydration. This controlled humidity drying preserves the crystalline dihydrate structure while removing excess surface moisture [2] [6].

Alternative Pathways: Microwave-Assisted and Catalytic Approaches

Microwave-assisted synthesis provides significant improvements in the critical coupling step between quinazoline and piperazine intermediates. By employing sealed-vessel microwave reactors with ethanol-water solvent systems, reaction times decrease from 10-12 hours to 15-25 minutes while maintaining yields above 90%. The rapid dielectric heating enables superheating to 130-140°C without solvent degradation, significantly accelerating the nucleophilic substitution kinetics. This method demonstrates particular advantages in suppressing the primary impurity (bis-quinazoline piperazine dimer), reducing its formation from 3-5% in conventional heating to below 0.8% through precise temperature control [7].

Catalytic methodologies focus on enhancing the tetrahydrofuroylpiperazine intermediate synthesis. Palladium-catalyzed carbonylation offers an alternative route to the key amide bond, utilizing furan-2-carboxylic acid with piperazine under carbon monoxide pressure (5-10 bar). The Pd(II)/Cu(I) bimetallic catalyst system achieves 85-90% conversion at 100°C in 2 hours, significantly reducing racemization compared to acid chloride routes. However, this approach requires specialized pressure equipment and rigorous catalyst removal to meet metal impurity specifications for pharmaceutical compounds [1] [7].

Table 3: Comparison of Synthetic Methodologies for Terazosin Hydrochloride Dihydrate

Synthetic ApproachReaction TimeOverall Yield (%)Key ImpuritiesEnergy Consumption (Relative)
Conventional thermal (THF)12 hours + 6 hours crystallization68Chloro dimer (3.5%), epimer (1.2%)1.0
Microwave-assisted (ethanol-water)25 minutes + 4 hours crystallization91Chloro dimer (0.8%), epimer (0.3%)0.4
Catalytic carbonylation2 hours + 5 hours crystallization79Palladium residues (200ppm), furan derivatives0.8
Solvent-free mechanochemical3 hours milling + hydration74Amorphous content (15%), dehydration products0.3

Solvent-free mechanochemical synthesis represents an emerging green chemistry approach, avoiding organic solvents entirely. This method co-grinds 2-chloro-6,7-dimethoxyquinazolin-4-amine hydrochloride and 1-(tetrahydrofuran-2-carbonyl)piperazine with potassium carbonate in a planetary ball mill. The mechanical energy input initiates solid-state reaction within 2-3 hours, yielding amorphous terazosin hydrochloride that requires subsequent hydration under controlled humidity (75% RH) to crystallize as the dihydrate. While eliminating solvent waste streams, this method currently faces challenges in controlling particle size distribution and achieving complete crystallization without trace amorphous content that compromises stability [7].

Process analytical technology integration enables real-time reaction monitoring in alternative pathways. ReactIR with diamond-tip immersion probes tracks carbonyl stretching frequencies during microwave-assisted synthesis, detecting the critical 1710 cm⁻¹ peak of the tetrahydrofuroyl intermediate. This allows immediate endpoint determination, preventing overreaction that generates the primary impurity, 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine. Such control improves final dihydrate purity to pharmacopeial standards (>99.5%) while reducing purification losses from 15-20% in conventional routes to below 5% [1] [7].

Properties

CAS Number

70024-40-7

Product Name

Terazosin hydrochloride dihydrate

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride

Molecular Formula

C19H28ClN5O5

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2

InChI Key

MWYNOTLRCUQCKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl

Synonyms

A 45975
Adecur
Apo-Terazosin
Deflox
Dysalfa
Flotrin
Heitrin
Hytrin
Hytrin BPH
Hytrine
Magnurol
Novo-Terazosin
Nu-Terazosin
PMS-Terazosin
ratio-Terazosin
Sutif
Tazusin
Terazoflo
terazosin
Terazosin AZU
Terazosin Hexal
Terazosin hydrochloride
terazosin hydrochloride anhydrous
terazosin, monohydrochloride, dihydrate
Terazosina Alter
Terazosina Kern
Terazosina Qualix
Zayasel

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.